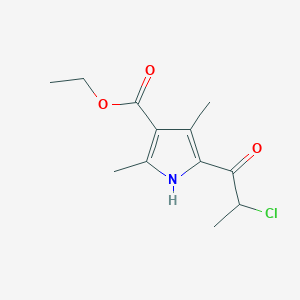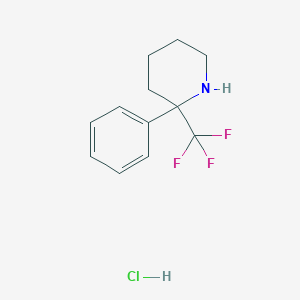
2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride” is a compound that belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .
Synthesis Analysis
The synthesis of “2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride” and its derivatives is a significant area of research in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests . More than 20 new trifluoromethylpyridine (TFMP)-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Molecular Structure Analysis
The molecular structure of “2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride” consists of a piperidine ring bound to a phenyl group . The compound also contains a trifluoromethyl group, which is characterized by the presence of three fluorine atoms .
Chemical Reactions Analysis
The chemical reactions involving “2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride” are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The biological activities of TFMP derivatives are considered to be derived from these properties .
Applications De Recherche Scientifique
Glycosylation Reactions : Crich and Vinogradova (2007) investigated the synthesis of fluorine-substituted S-phenyl thiorhamnopyranosides and their use in glycosylation reactions. The study revealed that the stereochemical outcome of these reactions depends on the electron-withdrawing capability of the substituent at the 6-position, influenced by the number of fluorine atoms (Crich & Vinogradova, 2007).
Inhibitor of Serotonin Uptake : Corey, Reichard, and Sarshar (1993) synthesized 4-Phenyl-4-(p-trifluoromethylphenoxy)piperidine, a molecule related to fluoxetine, and found it to be an effective inhibitor of serotonin uptake (Corey, Reichard, & Sarshar, 1993).
Antifungal Activity : Yu et al. (2014) designed and synthesized a series of triazole antifungal agents with piperidine side chains. These compounds exhibited moderate-to-excellent antifungal activities against various human pathogenic fungi (Yu et al., 2014).
Inhibitors of Soluble Epoxide Hydrolase : Thalji et al. (2013) identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, crucial for high potency and P450 selectivity in pharmaceutical research (Thalji et al., 2013).
Luminescence Properties in Chemistry : Moriguchi et al. (2017) studied the synthesis of europium (III) complexes with piperidine and reported on their strong photoluminescence emissions in solution phase, which is significant in the field of chemistry and materials science (Moriguchi et al., 2017).
Analgesic Effects : Ahmadi and Mahmoudi (2005) synthesized derivatives of Phencyclidine, which includes piperidine rings, and studied their biological properties, indicating potential analgesic effects (Ahmadi & Mahmoudi, 2005).
Glycosides Synthesis : Another study by Crich and Smith (2001) described a method for converting thioglycosides to glycosyl triflates using 1-benzenesulfinyl piperidine, demonstrating its application in the synthesis of glycosides (Crich & Smith, 2001).
Orientations Futures
The future directions for the research and development of “2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride” and its derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future . These compounds are becoming an increasingly important research topic due to their unique properties and potential applications in the agrochemical, pharmaceutical, and functional materials fields .
Mécanisme D'action
Biochemical Pathways
Piperidine derivatives can be involved in a variety of biochemical pathways depending on their specific structures and targets .
Pharmacokinetics
The pharmacokinetics of a compound can greatly affect its bioavailability and overall effects .
Result of Action
The effects of a compound depend on its mode of action and the biochemical pathways it affects .
Action Environment
The action, efficacy, and stability of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. .
Propriétés
IUPAC Name |
2-phenyl-2-(trifluoromethyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N.ClH/c13-12(14,15)11(8-4-5-9-16-11)10-6-2-1-3-7-10;/h1-3,6-7,16H,4-5,8-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGBZTGCAYVTRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)(C2=CC=CC=C2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2565273.png)
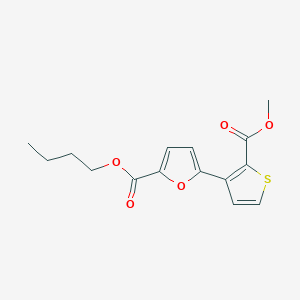
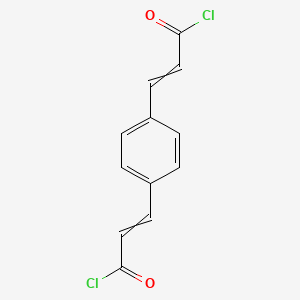
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2565276.png)
![N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methoxybenzamide](/img/structure/B2565277.png)
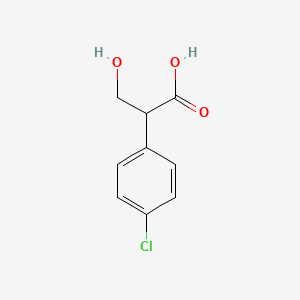

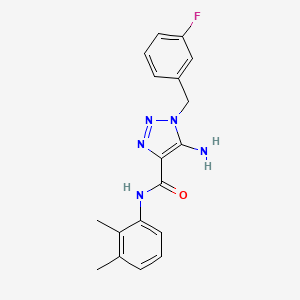
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2565282.png)


![1-[2-(2,4-Difluorophenyl)piperidin-1-yl]but-2-yn-1-one](/img/structure/B2565290.png)
